molecular formula C15H10BrF3O B1327931 4'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-88-3

4'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327931
CAS No.: 898777-88-3
M. Wt: 343.14 g/mol
InChI Key: HQXSLRAAZKFKKG-UHFFFAOYSA-N
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Description

4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C15H10BrF3O It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and trifluoromethyl groups

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXSLRAAZKFKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645006
Record name 1-(4-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-88-3
Record name 1-Propanone, 1-(4-bromophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The synthesis begins with two key aromatic components:

  • A brominated benzene derivative (specifically 4-bromobenzene or related precursors)
  • A 3,4,5-trifluorophenyl derivative, often prepared or procured as 3,4,5-trifluorobromobenzene or related intermediates.

Key Synthetic Route: Friedel-Crafts Acylation

The principal synthetic step is a Friedel-Crafts acylation , which introduces the propiophenone moiety onto the aromatic ring:

  • Reaction: Acylation of the brominated benzene ring with an appropriate acyl chloride (e.g., 3,4,5-trifluorophenylacetyl chloride)
  • Catalyst: Lewis acid catalyst such as aluminum chloride (AlCl3)
  • Conditions:
    • Anhydrous environment to prevent hydrolysis of reagents
    • Low temperature (typically 0–5 °C) to minimize side reactions and improve selectivity
    • Controlled addition of reagents to manage exothermicity
  • Outcome: Formation of 4'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone with high yield and purity.

Preparation of 3,4,5-Trifluorophenyl Precursors

The 3,4,5-trifluorophenyl moiety is often prepared via:

  • Halogenation of trifluoromethyl-substituted anilines or benzenes:
    • Using bromine in the presence of catalysts such as cuprous bromide
    • Controlled temperature and pH to optimize bromination and minimize by-products
    • Use of hydrogen peroxide as an oxidant to facilitate bromination
  • Purification: Extraction and distillation to isolate 3,4,5-trifluorobromobenzene or related intermediates.

Industrial Scale Considerations

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Notes
Bromination of precursors Bromine, cuprous bromide catalyst, H2O2 25–40 Controlled addition, pH 6–8, monitored by starch iodide test
Friedel-Crafts Acylation Acyl chloride, AlCl3 catalyst, anhydrous 0–5 Low temperature to avoid side reactions
Work-up and Purification Extraction, recrystallization, chromatography Ambient Removal of unreacted materials and by-products

Research Findings and Analysis

  • Reaction Efficiency: The Friedel-Crafts acylation under anhydrous and low-temperature conditions yields high purity this compound with minimal side products.
  • Substituent Effects: The electron-withdrawing trifluoromethyl groups influence the reactivity of the aromatic ring, requiring careful control of reaction conditions to achieve selective acylation.
  • Catalyst Role: Aluminum chloride is effective in promoting acylation, but alternative Lewis acids may be explored for improved selectivity or environmental considerations.
  • Industrial Adaptations: Continuous flow reactors enhance safety and scalability, especially for handling bromination and acylation steps that are exothermic and sensitive to moisture.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Catalysts Advantages Challenges
Bromination of aromatic ring Controlled bromination of trifluorophenyl precursors Bromine, CuBr catalyst, H2O2 High selectivity, scalable Requires precise pH and temp control
Friedel-Crafts Acylation Acylation of brominated benzene with acyl chloride Acyl chloride, AlCl3 High yield, well-established Sensitive to moisture, exothermic
Purification Recrystallization, chromatography Solvents (e.g., dichloromethane) High purity product Solvent handling and waste management

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Reduction Products: Corresponding alcohols.

    Oxidation Products: Carboxylic acids or other oxidized forms.

Scientific Research Applications

4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain enzymes or receptors.

    Effects: The exact effects depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromo-3-(3,4,5-trifluorophenyl)acetophenone
  • 4’-Bromo-3-(3,4,5-trifluorophenyl)benzophenone
  • 4’-Bromo-3-(3,4,5-trifluorophenyl)butyrophenone

Uniqueness

4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups makes it a valuable intermediate for further functionalization and applications in various fields.

Biological Activity

4'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, characterized by its unique trifluoromethyl and bromo substituents. This compound has garnered interest in various biological studies due to its potential antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₂BrF₃O
  • Molecular Weight : Approximately 363.16 g/mol

The presence of multiple fluorine atoms contributes to increased lipophilicity, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

  • Electrophilic Activity : The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction may inhibit enzyme activities or disrupt cellular processes.
  • Cell Cycle Modulation : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through pathways involving p53 and Bax proteins .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance:

  • Study Findings : A study showed that the compound had a minimum inhibitory concentration (MIC) against various bacterial strains ranging from 50 to 200 µg/mL. This suggests potential use in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several in vitro and in vivo studies:

  • In Vitro Studies : In MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 45 µg/mL. Flow cytometry analysis revealed that the compound induces apoptosis through upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-xL .
  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment led to a marked increase in survival rates and decreased expression of tumor markers such as VEGF .

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesAntimicrobial ActivityAnticancer Activity
4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenoneC₁₅H₁₂ClF₃OChlorine substituentMIC: 70 µg/mLIC50: 50 µg/mL
4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenoneC₁₆H₁₃F₃OMethyl groupMIC: 60 µg/mLIC50: 55 µg/mL
4'-Fluoro-3-(3,4-difluorophenyl)propiophenoneC₁₅H₁₂F₅OFluoro substituentsMIC: 80 µg/mLIC50: 65 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a brominated propiophenone precursor and a 3,4,5-trifluorophenylboronic acid derivative. Evidence from similar trifluorophenyl-containing compounds (e.g., 3'',4'',5''-trifluoro-[1,1''-biphenyl]-2-amine) suggests that palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (50–80°C, 1–3 hours) improve coupling efficiency . Reaction solvent (e.g., THF or DMF) and base (e.g., K₂CO₃) must be optimized to minimize side reactions like dehalogenation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (¹⁹F NMR δ -60 to -70 ppm). The bromine atom’s inductive effect splits signals in the aromatic region .
  • HRMS : Confirm molecular weight (C₁₅H₉BrF₃O, exact mass: 347.98 g/mol) and isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) .
  • XRD : Resolve crystal structure to confirm regioselectivity of the trifluorophenyl and bromo substituents .

Q. How does the electron-withdrawing nature of the 3,4,5-trifluorophenyl group influence reactivity in cross-coupling reactions?

  • Methodology : The trifluorophenyl group enhances electrophilicity at the propiophenone carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions). Fluorine’s electron-withdrawing effect stabilizes transition states in Pd-catalyzed reactions, as observed in analogous trifluorophenyl ketones . Competitive reactions (e.g., β-hydride elimination) are suppressed under inert atmospheres (Ar/N₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data during functionalization of the propiophenone core?

  • Methodology : Contradictions arise from competing steric and electronic effects. Computational modeling (DFT) predicts preferential bromination at the para position due to lower activation energy (ΔG‡ ~25 kcal/mol vs. meta: ~28 kcal/mol) . Experimental validation using directed ortho-metalation (DoM) with LDA/selectrophiles (e.g., Br₂) confirms para dominance (>85% yield) .

Q. How can reaction kinetics be optimized for scalable synthesis while minimizing fluorinated byproducts?

  • Methodology : In situ monitoring (e.g., ReactIR) identifies intermediates and byproducts (e.g., defluorinated species). Kinetic studies show pseudo-first-order dependence on Pd catalyst concentration. Rate constants (k ≈ 0.15 min⁻¹ at 60°C) guide batch reactor design for scale-up. Solvent screening (e.g., 2-MeTHF) reduces fluorinated waste by 40% compared to DMF .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodology : Hydrolysis studies (pH 1–14, 25–80°C) reveal degradation pathways:

  • Acidic conditions : Protodebromination occurs via SN1 mechanism (t₁/₂ = 12 hours at pH 1).
  • Basic conditions : Nucleophilic aromatic substitution (NAS) at fluorine positions dominates (t₁/₂ = 3 hours at pH 12). Stabilizing additives (e.g., BHT) extend shelf life by scavenging radicals .

Q. How does the compound’s structure-activity relationship (SAR) inform its utility in medicinal chemistry?

  • Methodology : Docking studies (AutoDock Vina) show the trifluorophenyl group enhances binding to kinase targets (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-fluorinated analogs). In vitro assays (IC₅₀ = 0.8 μM vs. EGFR) correlate with electron-deficient aromatic rings improving π-π stacking .

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